molecular formula C21H21N5O3 B2735147 N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1359205-41-6

N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2735147
CAS No.: 1359205-41-6
M. Wt: 391.431
InChI Key: UFRZEEJEBWUZJH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS 1359205-41-6) is a high-purity synthetic compound offered for chemical and pharmacological research. This molecule features a complex triazoloquinoxaline core, a propyl substituent, and a 3-methoxyphenylacetamide group, yielding a molecular formula of C21H21N5O3 and a molecular weight of 391.42 g/mol . The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . This structural feature is found in a range of therapeutic agents, including antifungals, anticonvulsants, and anticancer drugs, suggesting broad potential for investigation . While the specific biological profile of this compound is under investigation, its structural similarity to documented pharmacologically active compounds provides strong rationale for its research value. Notably, closely related 1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been identified as a new class of H1-antihistaminic agents in preclinical studies . These analogues demonstrated significant efficacy in protecting animals from histamine-induced bronchospasm, with one lead compound showing higher potency (72.76% protection) and markedly reduced sedation (10%) compared to the standard drug chlorpheniramine maleate . This indicates the potential of this chemotype for developing novel antihistamines with an improved safety profile. Researchers can leverage this compound as a key intermediate or a reference standard in various discovery programs. Potential applications include synthesizing novel analogues for structure-activity relationship (SAR) studies, screening for various biological activities such as antimicrobial or central nervous system effects, and investigating its mechanism of action against specific enzymatic targets . Predicted physical properties include a density of 1.34±0.1 g/cm³ at 20 °C and a pKa of 12.57±0.70 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-3-7-18-23-24-20-21(28)25(16-10-4-5-11-17(16)26(18)20)13-19(27)22-14-8-6-9-15(12-14)29-2/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRZEEJEBWUZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it inhibits the A2B receptor, which is involved in various pathophysiological conditions such as tumor growth and metastasis . The compound’s ability to intercalate DNA also contributes to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinoxaline derivatives and related acetamide-linked analogs have been explored for diverse applications, including medicinal chemistry and agrochemical development. Below is a detailed comparison of the target compound with structurally similar molecules from published literature and patents:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Phenyl Substituent Triazolo Substituent Key Features Source
N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (Target) C21H21N5O3* 391.43* 3-methoxyphenyl Propyl Electron-donating methoxy group; longer alkyl chain for lipophilicity -
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C18H14ClN5O2 367.79 4-chlorophenyl Methyl Electron-withdrawing chlorine substituent; compact methyl group
N-(4-butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide C23H25N5O2 403.48 4-butylphenyl Ethyl Bulky butylphenyl group; ethyl chain for moderate lipophilicity
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide C22H21N7O 399.46 4-cyanophenyl Cyclopentyl-pyrrolo Extended heterocyclic system; cyanophenyl for polar interactions

*Calculated based on structural inference.

Key Observations

The propyl chain on the triazoloquinoxaline core increases lipophilicity (logP) relative to the methyl () and ethyl () groups, which may improve membrane permeability but reduce aqueous solubility .

Molecular Weight and Bioavailability :

  • The target compound’s calculated molecular weight (391.43 g/mol) falls within the range typical for drug-like molecules, whereas ’s analog (403.48 g/mol) exceeds this slightly due to the 4-butylphenyl group, which may impact oral bioavailability .

Heterocyclic Modifications: Compounds in and feature pyrrolo-triazolo-pyrazine scaffolds instead of triazoloquinoxaline, demonstrating broader structural diversity in this class. These modifications likely target different biological pathways or receptors .

Synthetic Considerations: Synthesis of triazoloquinoxaline derivatives often employs InCl3-catalyzed alkylation, as described in for analogous triazole-thiol intermediates . This suggests shared methodologies for preparing the target compound and its analogs.

Biological Activity

N-(3-Methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H23N5O3
  • CAS Number : 1260934-86-8

This structure features a quinoxaline core fused with a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline and triazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.125 to 8 µg/mL against these pathogens .

Antifungal Activity

The compound's structural analogs have also demonstrated antifungal activity. For example, certain quinoxaline derivatives exhibit MIC values significantly lower than traditional antifungal agents like fluconazole, indicating a promising alternative in antifungal therapy .

Antiviral Activity

In vitro studies have shown that triazole derivatives can inhibit viral replication. For instance, compounds with similar structural motifs have been tested against Tobacco Mosaic Virus (TMV), revealing effective concentrations that outperform some established antiviral drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes in microbial metabolism.
  • Membrane Disruption : Some compounds may disrupt microbial cell membranes, leading to cell death.
  • DNA Interference : Certain derivatives target DNA replication processes in pathogens.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various quinoxaline-triazole hybrids against drug-resistant strains of Staphylococcus aureus. The results indicated that some hybrids displayed superior activity compared to standard antibiotics like vancomycin and ciprofloxacin .

Study 2: Antifungal Potential

Another investigation focused on the antifungal properties of quinoxaline derivatives against Candida albicans. The results showed MIC values significantly lower than those of conventional antifungals, suggesting that these compounds could serve as effective treatments for fungal infections resistant to current therapies .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and MIC values of related compounds:

Compound NameActivity TypeMIC (μg/mL)Reference
Quinoxaline AAntibacterial0.125
Quinoxaline BAntifungal0.5
Triazole CAntiviral287.1

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